
Ethyl 4-oxocyclohexanecarboxylate
Overview
Description
Ethyl 4-oxocyclohexanecarboxylate is a naturally occurring ester with unique properties, including solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance . It is a colorless liquid with a slightly fruity aroma and is insoluble in water . This compound is derived from 4-oxocyclohexanecarboxylic acid, a cyclic fatty acid .
Preparation Methods
Ethyl 4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of ethyl alcohol and cyclohexanecarboxylic acid in the presence of an acid catalyst . This reaction yields this compound, water, and the corresponding acid chloride . Another method includes the reaction of ethyl alcohol and cyclohexanecarboxylic anhydride . Industrial production methods often involve these reactions due to their efficiency and high yield .
Chemical Reactions Analysis
Ethyl 4-oxocyclohexanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include different derivatives of cyclohexanone and cyclohexanol .
Scientific Research Applications
Medicinal Chemistry
One of the most notable applications of ethyl 4-oxocyclohexanecarboxylate is in the synthesis of neuropeptide Y antagonist 1, which is being investigated for obesity treatment. The synthesis process involves a stereoselective route that utilizes this compound as a key intermediate. The compound's ability to form stable stereoisomers through ketene chemistry has been pivotal in achieving high yields of the desired product .
Table 1: Synthesis Overview of Neuropeptide Y Antagonist
Step | Reaction Type | Yield (%) | Description |
---|---|---|---|
1 | Coupling | 45:55 | Initial reaction with lithiated isonicotinamide |
2 | Ketene Formation | 80 | Improved stereochemistry via POCl3 and tert-butyl alcohol |
3 | Ester Hydrolysis | 47 | Final isolation of neuropeptide Y antagonist |
Antileishmanial Activity
Recent studies have demonstrated that this compound can be used to develop compounds with antileishmanial properties. Specifically, it has been involved in synthesizing endoperoxide-pyrazole hybrids that exhibit activity against Leishmania promastigotes. These compounds showed significant cellular damage to the parasites, indicating potential for further development as antileishmanial agents .
Table 2: Biological Evaluation of Endoperoxide-Pyrazole Hybrids
Compound | Activity Against Leishmania | Observations |
---|---|---|
OZ1 | Moderate | Cell size reduction and internal disruption |
OZ2 | Significant | Comparable effects to established drugs |
Industrial Applications
This compound's chemical resistance and electrical insulation properties make it suitable for various industrial applications, particularly in the manufacture of specialty chemicals and materials. Its stability under different conditions allows it to be used as a raw material for synthesizing other fine chemicals, including terfenadine analogs, which are relevant in antihistamine research .
Safety Considerations
While this compound has promising applications, it also poses safety risks due to its slight toxicity and potential for skin and eye irritation. Proper handling protocols must be established to mitigate risks associated with its flammability and irritant properties:
- Storage : Store in a cool, dry place away from heat sources.
- Protective Equipment : Use gloves and goggles when handling.
- Ventilation : Ensure adequate ventilation in work areas.
Mechanism of Action
The mechanism of action of ethyl 4-oxocyclohexanecarboxylate involves its role as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes. Inhibition of ALDH leads to the accumulation of aldehydes, which can have toxic effects on cells. Additionally, it acts as a pro-oxidant, leading to oxidative stress and the production of reactive oxygen species (ROS).
Comparison with Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate can be compared with similar compounds such as ethyl cyclohexanone-4-carboxylate and ethyl 4-oxocyclohexane-1-carboxylate . These compounds share similar structural features but differ in their specific chemical properties and applications . This compound stands out due to its unique combination of thermal stability, chemical resistance, and solubility in organic solvents .
Biological Activity
Ethyl 4-oxocyclohexanecarboxylate (CAS Number: 17159-79-4) is a cyclohexanone derivative that has garnered attention for its potential biological applications, particularly in the synthesis of pharmaceutical compounds. This article explores the biological activity of this compound, focusing on its role in drug synthesis, biochemical properties, and safety considerations.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₄O₃ |
Molecular Weight | 170.21 g/mol |
Density | 1.068 g/mL at 25 °C |
Boiling Point | 150-152 °C (at 40 mmHg) |
Melting Point | 221-226 °C |
Solubility | Insoluble in water; soluble in organic solvents |
These properties indicate that the compound is a colorless liquid with a fruity aroma, showcasing good thermal stability and chemical resistance, making it suitable for various industrial applications .
Role in Drug Synthesis
Neuropeptide Y Antagonist Synthesis
This compound plays a crucial role in the synthesis of neuropeptide Y antagonist 1, a compound currently under clinical investigation for obesity treatment. The synthesis involves a convergent approach where this compound is coupled with lithiated isonicotinamide, leading to a stereoselective formation of trans-spirolactone carboxylic acid intermediates. The process achieves an improved yield through ketene chemistry, demonstrating the compound's significance in developing therapeutic agents .
The mechanism involves several biochemical pathways:
- Target of Action : Neuropeptide Y antagonist 1.
- Mode of Action : The compound facilitates the formation of intermediates necessary for synthesizing neuropeptide Y antagonists.
- Biochemical Pathways : It participates in reactions that include oxidation and substitution, which are critical for synthesizing complex organic molecules .
Biological Studies and Applications
This compound has been utilized in various biological studies, particularly in examining the catalytic properties of cyclohexanone monooxygenase and its mutants. This research is vital for understanding enzymatic processes and developing biocatalysts for organic synthesis .
Safety and Toxicity
While this compound exhibits low toxicity, precautions are necessary due to its potential irritative effects on skin and eyes. Proper handling protocols include:
- Personal Protective Equipment (PPE) : Gloves and goggles should be worn during manipulation.
- Storage : Store in a well-ventilated area away from heat sources.
- First Aid Measures : In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention if irritation persists .
Case Studies
Several studies have highlighted the compound's utility:
- Synthesis Efficiency : A study demonstrated that by optimizing reaction conditions using this compound, researchers achieved a significant increase in yield for neuropeptide Y antagonist synthesis (92% yield) compared to previous methods .
- Catalytic Studies : Research involving cyclohexanone monooxygenase revealed insights into enzyme mechanisms that could lead to improved biocatalytic processes using derivatives like this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes to prepare ethyl 4-oxocyclohexanecarboxylate derivatives, and how are they optimized?
this compound is widely used as a precursor for synthesizing heterocyclic compounds. A key method involves its condensation with aldehydes or amines under acidic or basic conditions. For example, reaction with 4-nitrobenzaldehyde yields ethyl 3,5-bis[(4-nitrophenyl)methylene]-4-oxocyclohexanecarboxylate via Claisen-Schmidt condensation (36% yield, m.p. 172–174°C) . Optimization often includes solvent selection (e.g., ethanol or THF), temperature control, and stoichiometric ratios of reagents. Purification typically employs column chromatography with gradients like petroleum ether/EtOAc .
Q. What characterization techniques are critical for verifying the structure of this compound derivatives?
Multinuclear NMR spectroscopy (e.g., H and C) is essential for confirming regiochemistry and stereochemistry. For instance, H NMR of ethyl 10H-phenothiazine-3-carboxylate (synthesized from 2-aminobenzenethiol) shows distinct aromatic proton signals at δ 7.97–6.73 ppm and ester groups at δ 4.27 (q) and 1.33 (t) . IR spectroscopy identifies functional groups (e.g., C=O stretches at 1723 cm), while mass spectrometry confirms molecular ions (e.g., m/z 436 for a bis-aryl derivative) . Elemental analysis and melting points further validate purity .
Q. How is this compound utilized in the synthesis of bioactive molecules?
The compound serves as a scaffold for pharmacologically active derivatives. For example, it is a key intermediate in synthesizing cytoprotective enzyme inducers like MCE-1, which involves 12 steps including hydrolysis, amidation, and cyclization . It also forms endoperoxide-pyrazole hybrids with antileishmanial activity via Griesbaum co-ozonolysis or peroxyacetalization .
Advanced Research Questions
Q. How do heterogeneous catalysts influence the reactivity of this compound in cycloaddition reactions?
Carbon-coated Cu nanoparticles catalyze cycloaddition of this compound with propargylamine to form tetrahydroquinoline derivatives. The yield depends nonlinearly on Cu content but correlates with exposed Cu and carbon surface areas. For example, optimal catalyst parameters (e.g., 10 wt% Cu/C) maximize product yield (~75%) by balancing active sites and leaching resistance . Mechanistic studies suggest Cu surfaces facilitate imine formation, while carbon supports stabilize intermediates.
Q. What strategies address contradictions in reaction yield data for this compound-based syntheses?
Discrepancies in yield often arise from competing pathways or hidden variables. In catalytic cycloadditions, yield inconsistencies may stem from Cu leaching during recycling, which reduces active sites despite unchanged bulk composition . Systematic parameter screening (e.g., temperature, solvent polarity) and surface characterization (XPS, BET) help identify dominant factors. For stereoselective Friedländer condensations, bulky substituents (e.g., trimethylsilyloxy groups) slow reaction kinetics but improve enantioselectivity (e.g., 85% ee for quinoline derivatives) .
Q. How can stereochemical outcomes be controlled in this compound-derived heterocycles?
Enantioselective organocatalysis using binam-prolinamides achieves high stereocontrol. For example, the Friedländer reaction with 4-(trimethylsilyloxy)cyclohexanone yields quinolines with >90% ee via H-bonding interactions between the catalyst and ketone carbonyl . Stereoselective sulfonation (e.g., using LDA and PhSSOPh at −78°C) generates axial chirality in spirocyclic derivatives, confirmed by NOESY NMR .
Q. What methodologies are used to study the stability and degradation pathways of this compound under reaction conditions?
Stability is assessed via kinetic studies (e.g., monitoring by HPLC or H NMR) under varying pH, temperature, and catalyst loads. Hydrolysis of the ester group to 4-oxocyclohexanecarboxylic acid occurs in basic aqueous conditions (1N NaOH, overnight), while acidic conditions (1N HCl) protonate intermediates . Leaching of metal catalysts (e.g., Cu) can alter degradation pathways, requiring ICP-MS analysis of reaction filtrates .
Properties
IUPAC Name |
ethyl 4-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYAWONOWHSQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312146 | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-79-4 | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17159-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17159-79-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-OXOCYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L96JCJ75Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.